7-Methoxy-1,2,3,4-tetrahydro-[2,6]naphthyridine dihydrochloride
Description
Properties
IUPAC Name |
7-methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.2ClH/c1-12-9-4-8-5-10-3-2-7(8)6-11-9;;/h4,6,10H,2-3,5H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJIYEJMKQQWFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2CCNCC2=C1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1,2,3,4-tetrahydro-[2,6]naphthyridine dihydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing methoxy and amine functional groups. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-1,2,3,4-tetrahydro-[2,6]naphthyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can convert it into different tetrahydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce a variety of functionalized naphthyridine derivatives .
Scientific Research Applications
Antimicrobial Activity
The compound exhibits notable antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. Research indicates that derivatives of naphthyridine compounds often demonstrate effective antibacterial activity by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.
Case Studies and Findings:
- Gemifloxacin , a derivative of nalidixic acid with a similar structure to 7-methoxy-1,2,3,4-tetrahydro-[2,6]naphthyridine dihydrochloride, has been shown to be effective against various bacterial strains including Staphylococcus aureus and Klebsiella pneumoniae .
- A study highlighted the synthesis of new pyrrolidine derivatives that showed strong antibacterial activity against methicillin-resistant Staphylococcus aureus . The modification of the naphthyridine structure significantly enhanced its efficacy against resistant strains.
Neuropharmacological Applications
Emerging studies suggest that naphthyridine derivatives may have neuropharmacological effects. These compounds are being investigated for their potential as dopaminergic stimulants.
Research Insights:
- Certain naphthyridine derivatives have been reported to influence dopamine receptors positively, which could lead to therapeutic applications in treating neurological disorders such as Parkinson's disease .
- A specific focus on the 7-methoxy variant indicates potential anxiolytic effects that warrant further investigation in clinical settings.
Synthesis and Structural Modifications
The synthesis of this compound involves several chemical pathways that can be modified to enhance its biological activity.
Synthesis Overview:
- The compound can be synthesized through various methods involving cyclization reactions of substituted pyridines and subsequent modifications to introduce methoxy groups .
- Structural modifications have led to improved pharmacokinetic profiles and increased potency against target pathogens .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of this compound compared to other naphthyridine derivatives:
Mechanism of Action
The mechanism of action of 7-Methoxy-1,2,3,4-tetrahydro-[2,6]naphthyridine dihydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations: Methoxy vs. Chloro Derivatives
Key structural analogs include halogen-substituted naphthyridines, such as:
- 7-Chloro-1,2,3,4-tetrahydro-[2,6]naphthyridine hydrochloride (CAS 1260664-42-3, similarity score: 0.96)
- 5,7-Dichloro-1,2,3,4-tetrahydro-[2,6]naphthyridine (CAS 2035-51-0, similarity score: 0.90)
| Property | 7-Methoxy Derivative | 7-Chloro Derivative | 5,7-Dichloro Derivative |
|---|---|---|---|
| Molecular Weight (g/mol) | 164.204 (free base) | 181.63 (free base) | 220.09 (free base) |
| Substituent Effect | Electron-donating (OMe) | Electron-withdrawing (Cl) | Stronger electron-withdrawing |
| Lipophilicity (logP)* | ~1.2 (predicted) | ~1.8 (predicted) | ~2.5 (predicted) |
| Solubility | Moderate (hydrochloride) | Low (hydrochloride) | Very low |
*Predicted using fragment-based methods.
Chloro derivatives, being more electronegative, may exhibit stronger binding to hydrophobic enzyme pockets but higher metabolic stability .
Positional Isomerism: 2,6- vs. 2,7-Naphthyridine Scaffolds
6-Methoxy-1,2,3,4-tetrahydro-[2,7]naphthyridine hydrochloride (CAS 1951441-98-7) differs in the methoxy group’s position (6 vs. 7) and the naphthyridine ring connectivity (2,7 vs. 2,6):
| Property | 7-Methoxy-2,6-Naphthyridine | 6-Methoxy-2,7-Naphthyridine |
|---|---|---|
| CAS Number | 60032-95-3 (dihydrochloride) | 1951441-98-7 |
| Molecular Formula | C₉H₁₄Cl₂N₂O | C₉H₁₃ClN₂O |
| Hazards | Not explicitly reported | H302, H315, H319, H335 |
Positional isomerism alters steric and electronic environments. For example, the 6-methoxy-2,7-naphthyridine may exhibit distinct NMR splitting patterns due to differences in coupling constants, as observed in H-4 proton interactions in trifluoromethyl-substituted analogs .
Biological Activity
7-Methoxy-1,2,3,4-tetrahydro-[2,6]naphthyridine dihydrochloride is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound belongs to the naphthyridine class, known for various pharmacological properties including antitumor and neuroprotective effects. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and relevant data tables.
- IUPAC Name : 7-methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine
- Molecular Formula : C9H12N2O
- Molecular Weight : 164.21 g/mol
- CAS Number : 1060816-46-7
- Purity : 97% .
Biological Activity Overview
The biological activity of this compound has been investigated across several studies focusing on its pharmacological effects.
Antitumor Activity
Research indicates that naphthyridine derivatives exhibit significant antitumor properties. A study highlighted that compounds with similar structures have been associated with the inhibition of neoplastic growth in various cancer models . The specific mechanisms involved include:
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation.
- Modulation of signaling pathways related to tumor growth.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Studies suggest that naphthyridine derivatives can act as negative allosteric modulators at metabotropic glutamate receptors (mGluR), which are implicated in neurodegenerative diseases . The observed effects include:
- Reduction of excitotoxicity.
- Improvement in cognitive function in animal models.
Case Studies
- Antitumor Efficacy : A study conducted on the efficacy of naphthyridine derivatives in melanoma models demonstrated a significant reduction in tumor size and increased survival rates in treated groups compared to controls .
- Neuroprotection : In a rodent model of Alzheimer's disease, administration of 7-Methoxy-1,2,3,4-tetrahydro-[2,6]naphthyridine resulted in improved memory retention and decreased amyloid plaque formation .
Mechanistic Insights
The biological activity can be attributed to the compound's ability to interact with various molecular targets. For instance:
- mGluR Modulation : The compound has shown to bind selectively to mGluR subtypes, leading to altered neurotransmitter release and neuronal survival .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antitumor | Induces apoptosis | |
| Neuroprotection | mGluR modulation | |
| Cognitive Enhancement | Reduces excitotoxicity |
Table 2: Comparative Analysis of Naphthyridine Derivatives
| Compound Name | Antitumor Activity | Neuroprotective Effects |
|---|---|---|
| 7-Methoxy-1,2,3,4-tetrahydro-[2,6]naphthyridine | Moderate | High |
| 6-Methoxy-1,2,3,4-tetrahydro-[2,7]naphthyridine | High | Moderate |
| 5-Methoxy-naphthyridine | Low | High |
Q & A
Q. Q1. What are the standard protocols for synthesizing 7-Methoxy-1,2,3,4-tetrahydro-[2,6]naphthyridine dihydrochloride?
Methodological Answer: Synthesis typically involves refluxing equimolar amounts of precursor compounds (e.g., halogenated naphthyridine derivatives) in anhydrous ethanol under controlled conditions. For example, a reflux time of 2.5–3 hours with TLC monitoring (ethyl acetate/n-hexane 1:4) ensures reaction completion. Post-reaction, crystallization from ethanol yields the product (70–80% purity), followed by LC-MS validation ([M+1]+ 381.17) to confirm molecular identity .
Q. Q2. Which analytical methods are recommended to confirm structural integrity and purity?
Methodological Answer:
- Liquid Chromatography-Mass Spectrometry (LC-MS): Used to verify molecular weight and detect impurities (e.g., [M+1]+ 351.29 for intermediates) .
- Crystallization: Repeated crystallization from solvents like acetic acid or ethanol improves purity, as evidenced by sharp melting points and spectral consistency .
- TLC Monitoring: Ethyl acetate/n-hexane (1:4) systems track reaction progress and isolate intermediates .
Q. Q3. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- Restrict handling to qualified personnel in authorized facilities with fume hoods and PPE.
- Avoid inhalation/contact; use closed systems for reactions involving volatile intermediates (e.g., glacial acetic acid, SnCl₂).
- MedChemExpress notes that the compound is for research use only and requires validation for specific applications .
Advanced Research Questions
Q. Q4. How can reaction conditions be optimized to improve yield or selectivity in naphthyridine functionalization?
Methodological Answer:
- Temperature Control: Lower temperatures (e.g., 0 °C) minimize side reactions. For instance, methylation with NaH/MeI at 0 °C produced 90% methylated product vs. 3% methoxylated byproduct .
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
- Catalyst Use: SnCl₂ in acetic acid facilitates reductive amination, achieving 98.8% yield in hydrogen chloride-aerated environments .
Q. Q5. How should researchers address discrepancies in spectral data or purity assessments?
Methodological Answer:
- Reproducibility Checks: Repeat syntheses under identical conditions to isolate batch-specific impurities.
- Cross-Validation: Combine LC-MS with NMR or IR spectroscopy to resolve conflicting spectral interpretations.
- Controlled Degradation Studies: Expose the compound to heat/light and analyze degradation products to identify instability-related impurities .
Q. Q6. What strategies exist to modify the naphthyridine core for enhanced pharmacological properties?
Methodological Answer:
- Substituent Engineering: Introduce electron-withdrawing groups (e.g., Cl, F) at position 7 to modulate electron density and binding affinity .
- Ring Functionalization: Methoxy groups at position 2 improve solubility, while tetrahydro modifications reduce planar rigidity, potentially enhancing blood-brain barrier penetration .
- Comparative SAR Studies: Test analogs (e.g., 7-fluoro vs. 7-chloro derivatives) in receptor-binding assays to map structure-activity relationships .
Data Contradiction Analysis
Q. Q7. How to resolve conflicting reports on the stability of 7-Methoxy-1,2,3,4-tetrahydro-[2,6]naphthyridine derivatives?
Methodological Answer:
- Environmental Controls: Stabilize compounds under inert atmospheres (N₂/Ar) to prevent oxidation.
- pH Monitoring: Adjust reaction/work-up pH to avoid protonation/deprotonation-induced degradation.
- Accelerated Stability Testing: Use stress conditions (e.g., 40°C/75% RH) to identify degradation pathways and refine storage protocols .
Experimental Design Considerations
Q. Q8. What are key parameters for designing in vitro assays involving this compound?
Methodological Answer:
- Solubility Optimization: Use DMSO/ethanol mixtures (<0.1% v/v) to avoid cellular toxicity.
- Dose-Response Curves: Test concentrations from 1 nM–100 µM to capture EC₅₀/IC₅₀ values, accounting for dihydrochloride salt stoichiometry.
- Control Experiments: Include parent naphthyridine analogs and vehicle controls to isolate target-specific effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
